molecular formula C20H23N7O2 B13757203 5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile CAS No. 56842-61-6

5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile

Cat. No.: B13757203
CAS No.: 56842-61-6
M. Wt: 393.4 g/mol
InChI Key: SEQWUAQJBYUKJI-UHFFFAOYSA-N
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Description

5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyanophenyl group, azo linkage, and methoxyethylamino substituents on a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core. The key steps include:

    Formation of the Nicotinonitrile Core: This involves the reaction of appropriate starting materials under controlled conditions to form the nicotinonitrile structure.

    Introduction of the Azo Linkage: The azo group is introduced through a diazotization reaction, where an amine is converted to a diazonium salt, followed by coupling with the nicotinonitrile core.

    Substitution with Methoxyethylamino Groups: The final step involves the substitution of hydrogen atoms on the nicotinonitrile core with methoxyethylamino groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The methoxyethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The azo linkage and methoxyethylamino groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-3-methylnicotinonitrile
  • 5-[(2-Cyanophenyl)azo]-2,6-bis[(2-ethoxyethyl)amino]-4-methylnicotinonitrile

Uniqueness

5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile is unique due to its specific substitution pattern and the presence of both methoxyethylamino groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications and research purposes.

Properties

CAS No.

56842-61-6

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

5-[(2-cyanophenyl)diazenyl]-2,6-bis(2-methoxyethylamino)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C20H23N7O2/c1-14-16(13-22)19(23-8-10-28-2)25-20(24-9-11-29-3)18(14)27-26-17-7-5-4-6-15(17)12-21/h4-7H,8-11H2,1-3H3,(H2,23,24,25)

InChI Key

SEQWUAQJBYUKJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1N=NC2=CC=CC=C2C#N)NCCOC)NCCOC)C#N

Origin of Product

United States

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